molecular formula C24H21NO2S B11383921 N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11383921
M. Wt: 387.5 g/mol
InChI Key: DJBMHEOIFBQLNS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol, followed by acidification with acetic acid . The structures of the synthesized compounds are confirmed using various spectroscopic methods including IR, 1H NMR, and 13C NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of furan and thiophene rings with a diphenylacetamide backbone. This structure provides a unique set of electronic and steric properties that can be exploited in various scientific and industrial applications .

Properties

Molecular Formula

C24H21NO2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C24H21NO2S/c26-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25(17-21-13-7-15-27-21)18-22-14-8-16-28-22/h1-16,23H,17-18H2

InChI Key

DJBMHEOIFBQLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

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